molecular formula C10H9NO3 B1359973 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid CAS No. 1018243-08-7

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Katalognummer B1359973
CAS-Nummer: 1018243-08-7
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: VFSXKTOUXOEVGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is a chemical compound with the CAS Number: 1018243-08-7 . It has a molecular weight of 191.19 and its linear formula is C10 H9 N O3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string OC(C(N1CCC2=CC=CC=C12)=O)=O . The InChI is 1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) .

Wissenschaftliche Forschungsanwendungen

Stereochemical Investigations

A study by El-Samahy (2005) explored the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, producing esters involving 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid derivatives. This research highlights the stereochemical complexity of reactions involving these compounds (El-Samahy, 2005).

Reaction with Phenylhydrazine

Koz’minykh et al. (2007) described the reaction of 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters with phenylhydrazine, leading to products from regioselective addition. This study contributes to understanding the chemical behavior of this compound derivatives (Koz’minykh et al., 2007).

Synthesis and Biological Evaluation

Muralikrishna et al. (2014) focused on synthesizing, characterizing, and evaluating the biological activity of compounds including this compound derivatives. Their study provides insights into the potential biomedical applications of these compounds (Muralikrishna et al., 2014).

Regioselective Addition Studies

Research by Koz’minykh et al. (2006) on the regioselective addition of aromatic amines to 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters further expands our understanding of the chemical reactions and potential applications of these compounds (Koz’minykh et al., 2006).

Novel Mannich Bases Synthesis

Naik et al. (2013) described the synthesis of novel Mannich bases involving this compound derivatives. This study contributes to the field of organic synthesis and potential pharmacological applications (Naik et al., 2013).

Molecular Rearrangement Studies

Klásek et al. (2007) explored the molecular rearrangement of compounds related to this compound, providing valuable information on the chemical properties and potential applications of these compounds in various fields (Klásek et al., 2007).

Synthesis of N-Substituted Derivatives

Dudinov et al. (2001) developed a new method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids, highlighting the versatility and potential applications of these compounds in various chemical synthesis processes (Dudinov et al., 2001).

Pharmacological Screening and Computational Analysis

Rubab et al. (2017) conducted pharmacological screening and computational analysis of derivatives of this compound, providing insights into their potential therapeutic applications (Rubab et al., 2017).

Synthetic Versatility Studies

Gioiello et al. (2011) carried out a systematic study on the synthetic versatility of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a valuable diazo precursor related to this compound. This research contributes to understanding the synthetic applications of these compounds (Gioiello et al., 2011).

Heterocyclization Studies

Tolkunov et al. (2009) explored the heterocyclization of 2-acetyl-3-indolylacetic acid hydrazones, contributing to the knowledge of chemical reactions and applications involving this compound derivatives (Tolkunov et al., 2009).

Eigenschaften

IUPAC Name

2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXKTOUXOEVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649320
Record name (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018243-08-7
Record name (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.